(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol
CAS No.: 1194375-25-1
Cat. No.: VC8216297
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.
![(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanol - 1194375-25-1](/images/structure/VC8216297.png)
Specification
CAS No. | 1194375-25-1 |
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Molecular Formula | C8H11NOS |
Molecular Weight | 169.25 g/mol |
IUPAC Name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylmethanol |
Standard InChI | InChI=1S/C8H11NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,9-10H,1-2,4-5H2 |
Standard InChI Key | VTKFAMFNFIYCPS-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1SC(=C2)CO |
Canonical SMILES | C1CNCC2=C1SC(=C2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)methanol belongs to the tetrahydrothienopyridine class, featuring a bicyclic framework comprising a partially saturated pyridine ring fused to a thiophene moiety. The hydroxymethyl group at the 2-position introduces polarity and hydrogen-bonding capacity, influencing its reactivity and pharmacokinetic profile. Key structural parameters include:
Property | Value |
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Molecular Formula | C₈H₁₁NOS |
Molecular Weight | 169.25 g/mol |
IUPAC Name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylmethanol |
SMILES | C1CNCC2=C1SC(=C2)CO |
InChI Key | VTKFAMFNFIYCPS-UHFFFAOYSA-N |
The saturated pyridine ring reduces aromaticity compared to fully unsaturated analogs, potentially enhancing metabolic stability .
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) studies of related derivatives reveal distinctive patterns:
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¹H NMR: Protons on the tetrahydropyridine ring appear as multiplet signals between δ 2.5–3.5 ppm, while the thiophene CH₂OH group resonates near δ 4.5 ppm .
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¹³C NMR: The thiophene carbons exhibit signals at 120–140 ppm, with the hydroxymethyl carbon at ~60 ppm .
X-ray crystallography of analogous compounds confirms a planar thiophene ring and chair-like conformation in the saturated pyridine moiety, suggesting favorable packing in solid-state formulations.
Synthetic Methodologies
Conventional Synthesis Routes
The Vulcanchem protocol outlines a three-step approach:
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Piperidine Precursor Functionalization: N-substituted piperidine derivatives undergo thiocyanation at position 2 using KSCN/H₂SO₄.
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Cyclization: Intramolecular Friedel-Crafts alkylation forms the thieno[3,2-c]pyridine core.
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Hydroxymethylation: Lithiation of the thiophene ring followed by formaldehyde quenching introduces the methanol group.
Oxidation-Chlorination Strategy
An innovative method using Oxone (2KHSO₅·KHSO₄·K₂SO₄) enables simultaneous oxidation and chlorination :
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N-Oxide Formation: Treatment of tertiary amine precursors with Oxone in MeOH/H₂O generates reactive N-oxide intermediates.
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Electrophilic Chlorination: Chloride ions from the prodrug counterion undergo oxidation to Cl⁺, attacking the thiophene 2-position.
This single-pot method achieves 78% yield for 2-chloro derivatives while minimizing hazardous waste .
Pharmacological Applications
Antithrombotic Mechanisms
The compound inhibits ADP-induced platelet aggregation by antagonizing P2Y₁₂ receptors, a mechanism shared with the prodrug ticlopidine . Key pharmacological parameters include:
Parameter | Value |
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IC₅₀ (P2Y₁₂ inhibition) | 2.3 ± 0.4 µM |
Plasma Protein Binding | 89–93% |
Metabolic Half-life (in vitro) | 6.2 hours (human hepatocytes) |
Notably, the hydroxymethyl group enhances water solubility (LogP = 1.2) compared to methyl-substituted analogs (LogP = 2.8), potentially improving oral bioavailability .
Structure-Activity Relationships (SAR)
Modifications to the tetrahydrothienopyridine scaffold reveal critical SAR trends:
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Ring Saturation: Full saturation of the pyridine ring (as in 4,5,6,7-tetrahydro derivatives) increases metabolic stability by 3-fold compared to dihydro analogs.
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Substituent Effects: Electron-withdrawing groups at position 2 (e.g., -CH₂OH) enhance P2Y₁₂ affinity by 40% versus electron-donating substituents .
Future Directions
Prodrug Development
Esterification of the hydroxymethyl group to acetate or phosphate prodrugs could enhance membrane permeability. Preliminary studies show 3.5-fold higher Cmax for acetylated derivatives in rat models .
Targeted Drug Delivery
Conjugation to monoclonal antibodies via cleavable linkers (e.g., Val-Cit-PABC) may enable site-specific antithrombotic action, reducing bleeding risks associated with systemic P2Y₁₂ inhibition.
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